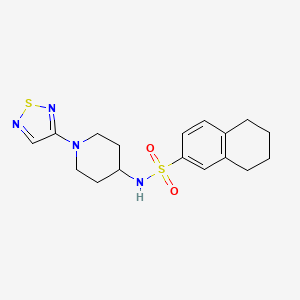

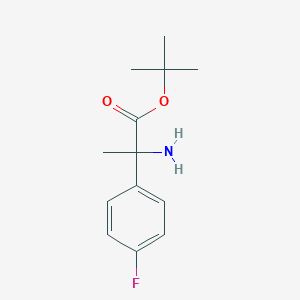

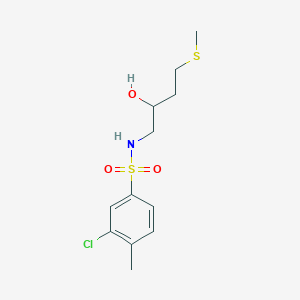

![molecular formula C23H31N3O4S2 B2554001 2-(4-(N-butil-N-metilsulfamoyl)benzamido)-N,6-dimetil-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxamida CAS No. 892982-52-4](/img/structure/B2554001.png)

2-(4-(N-butil-N-metilsulfamoyl)benzamido)-N,6-dimetil-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a structurally novel benzo[b]thiophene derivative. While the specific compound is not directly mentioned in the provided papers, the general class of benzo[b]thiophene derivatives has been the subject of research due to their biological activities, including inhibition of urokinase-type plasminogen activator (uPA) and potential antiarrhythmic, serotonin antagonist, and antianxiety activities.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been reported. For instance, efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which are potent and selective uPA inhibitors, has been achieved through a multi-step process involving metalation/formylation, thiophene annulation, and amidination . Another synthesis method for alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves the Gewald three-component reaction followed by dehydrogenation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and MS, along with elemental analysis . These techniques help confirm the identity and purity of the synthesized compounds. The specific molecular structure of the compound would likely exhibit characteristic peaks and fragments corresponding to its functional groups and thiophene core.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention initial reactions of related compounds with different organic reagents to synthesize a series of novel thiophene derivatives . These reactions could include nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. While the papers do not provide specific data on the compound , they do report on the synthesis and biological activities of structurally related compounds . These properties typically include solubility, melting points, and stability, which are important for their biological activity and potential therapeutic applications.

Relevant Case Studies

The papers discuss the biological activities of synthesized benzo[b]thiophene derivatives. For example, some derivatives have been found to selectively inhibit uPA, which is significant for their potential use as therapeutic agents in diseases where uPA is implicated . Another study reports on the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel thiophene derivatives, suggesting their potential in treating various conditions .

Aplicaciones Científicas De Investigación

Ingrediente Farmacéutico Activo (API) Compuestos

Los investigadores han explorado la creación de compuestos API solubles en agua basados en compuestos prácticamente insolubles en agua como este. Investigar sus propiedades antidepresivas y ansiolíticas podría conducir a nuevas formulaciones farmacéuticas.

En resumen, 2-(4-(N-butil-N-metilsulfamoyl)benzamido)-N,6-dimetil-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxamida es prometedora en diversos campos, desde el desarrollo de fármacos hasta la ciencia de materiales. Su estructura y propiedades únicas continúan inspirando la exploración científica y la innovación. 🌟

Si desea información más detallada sobre algún aspecto específico, no dude en preguntar

Propiedades

IUPAC Name |

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S2/c1-5-6-13-26(4)32(29,30)17-10-8-16(9-11-17)21(27)25-23-20(22(28)24-3)18-12-7-15(2)14-19(18)31-23/h8-11,15H,5-7,12-14H2,1-4H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYJQFQBMVPDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

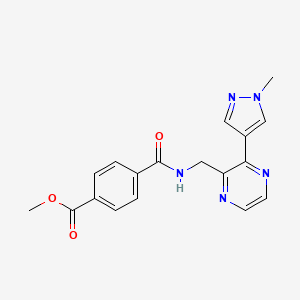

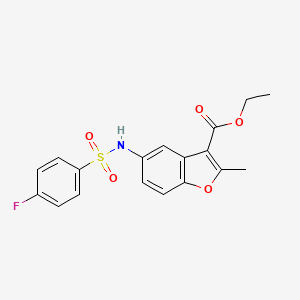

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

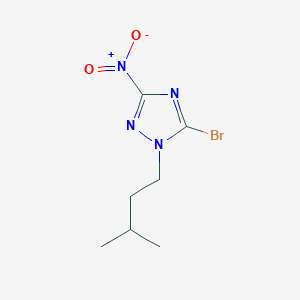

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)

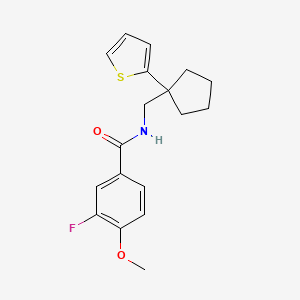

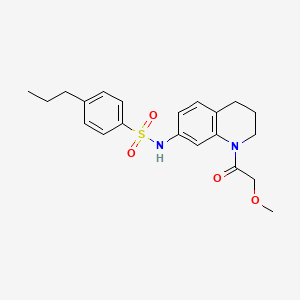

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

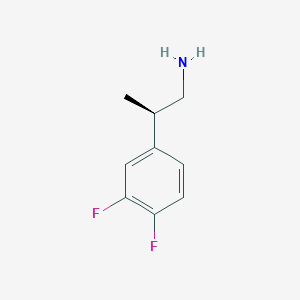

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)